ORM-10103 ORM-10103 Novel sodium/calcium exchanger (NCX) inhibitor; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 488847-28-5
VCID: VC0006035
InChI: InChI=1S/C20H16N2O4/c23-22(24)16-7-11-20(21-13-16)25-17-8-10-19-15(12-17)6-9-18(26-19)14-4-2-1-3-5-14/h1-5,7-8,10-13,18H,6,9H2
SMILES: C1CC2=C(C=CC(=C2)OC3=NC=C(C=C3)[N+](=O)[O-])OC1C4=CC=CC=C4
Molecular Formula: C20H16N2O4
Molecular Weight: 348.4 g/mol

ORM-10103

CAS No.: 488847-28-5

Cat. No.: VC0006035

Molecular Formula: C20H16N2O4

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

ORM-10103 - 488847-28-5

Specification

CAS No. 488847-28-5
Molecular Formula C20H16N2O4
Molecular Weight 348.4 g/mol
IUPAC Name 5-nitro-2-[(2-phenyl-3,4-dihydro-2H-chromen-6-yl)oxy]pyridine
Standard InChI InChI=1S/C20H16N2O4/c23-22(24)16-7-11-20(21-13-16)25-17-8-10-19-15(12-17)6-9-18(26-19)14-4-2-1-3-5-14/h1-5,7-8,10-13,18H,6,9H2
Standard InChI Key GZONLGPIHCCJOI-UHFFFAOYSA-N
SMILES C1CC2=C(C=CC(=C2)OC3=NC=C(C=C3)[N+](=O)[O-])OC1C4=CC=CC=C4
Canonical SMILES C1CC2=C(C=CC(=C2)OC3=NC=C(C=C3)[N+](=O)[O-])OC1C4=CC=CC=C4

Introduction

Chemical and Structural Properties of ORM-10103

Molecular Identity and Synthesis

ORM-10103, chemically designated as 2-[(3,4-Dihydro-2-phenyl-2H-1-benzopyran-6-yl)oxy]-5-nitro-pyridine (CAS: 488847-28-5), is a small organic molecule with a molecular formula of C20H16N2O4C_{20}H_{16}N_{2}O_{4} and a molecular weight of 348.35 g/mol . Its structure comprises a benzopyran moiety linked to a nitro-substituted pyridine ring, contributing to its specificity for NCX.

Table 1: Key Physicochemical Properties of ORM-10103

PropertyValue
Molecular Weight348.35 g/mol
Boiling Point515.1 ± 50.0 °C (Predicted)
Density1.303 ± 0.06 g/cm³
Solubility20 mg/mL in DMSO
pKa-0.47 ± 0.22 (Predicted)

The compound is synthesized through multi-step organic reactions, though detailed synthetic pathways remain proprietary. Its crystalline form is stable at room temperature, with a purity ≥98% confirmed by HPLC .

Mechanism of Action: Selective NCX Inhibition

Targeting the Sodium-Calcium Exchanger

The NCX is a bidirectional transporter critical for maintaining intracellular calcium (Ca2+Ca^{2+}) homeostasis by exchanging three sodium (Na+Na^+) ions for one Ca2+Ca^{2+} ion. In cardiac myocytes, NCX predominantly operates in "forward mode" (extruding Ca2+Ca^{2+}) during diastole and "reverse mode" (importing Ca2+Ca^{2+}) under pathological conditions . ORM-10103 inhibits both modes with comparable efficacy, exhibiting IC₅₀ values of 780 nM (inward current) and 960 nM (outward current) .

Selectivity Profile

A key advantage of ORM-10103 over predecessors like KB-R7943 and SEA-0400 is its minimal interference with other ion channels:

  • L-Type Calcium Channels (ICaLI_{CaL}): No significant effect on ICaLI_{CaL} even at 10 μM .

  • Voltage-Gated Sodium Channels (INaI_{Na}): No alteration in the maximum depolarization rate (dV/dtmaxdV/dt_{max}) .

  • Potassium Channels: Slight inhibition of rapid delayed rectifier current (IKrI_{Kr}) at 3 μM but no effect on other K+K^+ currents .

  • Na⁺/K⁺ Pump: No impact on pump activity .

This selectivity ensures that observed electrophysiological effects are attributable to NCX inhibition rather than confounding channel modulation .

Pharmacological Effects in Preclinical Models

Suppression of Afterdepolarizations

In canine ventricular myocytes, ORM-10103 (3–10 μM) reduced the amplitude of:

  • Early Afterdepolarizations (EADs): Triggered by prolonged action potential duration under oxidative stress.

  • Delayed Afterdepolarizations (DADs): Induced by calcium overload from sarcoplasmic reticulum leakage .

These effects correlate with NCX's role in arrhythmogenic Ca2+Ca^{2+} handling, suggesting ORM-10103 mitigates triggered activity underlying ventricular tachyarrhythmias .

Antiarrhythmic Efficacy

ORM-10103 (10 μM) abolished ouabain-induced arrhythmias in canine cardiac tissue by stabilizing Ca2+Ca^{2+} transients . In guinea pig papillary muscles, it suppressed isoproterenol-induced DADs without affecting contractility, underscoring its potential as a rhythm-selective therapeutic .

Preclinical and Experimental Applications

In Vitro Electrophysiology

Studies using voltage-clamp techniques in isolated canine ventricular cells demonstrated:

  • Concentration-Dependent NCX Inhibition: Full blockade achieved at 10 μM .

  • Voltage-Independent Action: Similar efficacy across membrane potentials (-80 mV to +20 mV) .

Table 2: Electrophysiological Effects of ORM-10103

ParameterEffect of ORM-10103 (10 μM)
NCX Current (Inward)92% Inhibition
NCX Current (Outward)89% Inhibition
ICaLI_{CaL}No Change
IKrI_{Kr}15% Reduction at 3 μM

Ex Vivo and In Vivo Models

While in vivo data remain limited, ex vivo models show:

  • Canine Purkinje Fibers: ORM-10103 (3 μM) eliminated digitalis-induced DADs .

  • Guinea Pig Atria: No effect on heart rate or contractility, indicating favorable safety .

Comparative Analysis with Other NCX Inhibitors

ORM-10103 surpasses first-generation inhibitors in specificity:

Table 3: Selectivity Comparison of NCX Inhibitors

CompoundNCX IC₅₀ (nM)ICaLI_{CaL} InhibitionClinical Potential
ORM-10103780–960NoneHigh
KB-R7943300–500Significant at 10 μMLow
SEA-04005–30Moderate at 1 μMModerate

The absence of ICaLI_{CaL} inhibition eliminates confounding negative inotropic effects, enhancing ORM-10103's translational promise .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator